Cas no 117583-62-7 (N-(2-methyl-1-phenylpropyl)benzenesulfonamide)
N-(2-methyl-1-phenylpropyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methyl-1-phenylpropyl)benzenesulfonamide
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- Inchi: 1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3
- InChI Key: XLDCWFQHDQBMRE-UHFFFAOYSA-N
- SMILES: C1(S(NC(C2=CC=CC=C2)C(C)C)(=O)=O)=CC=CC=C1
N-(2-methyl-1-phenylpropyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1265015-5mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 5mg |
$460 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1265015-5mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 5mg |
$460 | 2023-04-06 | |
| Oakwood | 184989-5mg |
N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 5mg |
$187.00 | 2023-03-29 | |
| eNovation Chemicals LLC | Y1265015-10mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$1240 | 2025-02-21 | |
| Oakwood | 184989-10mg |
N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$685.00 | 2023-09-17 | |
| 1PlusChem | 1P00WA58-10mg |
N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$712.00 | 2025-03-01 | |
| A2B Chem LLC | AP05340-10mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$685.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1265015-10mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$1175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265015-10mg |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
117583-62-7 | 98% | 10mg |
$1240 | 2025-02-27 |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on N-(2-methyl-1-phenylpropyl)benzenesulfonamide
Introduction to N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS No. 117583-62-7)
N-(2-methyl-1-phenylpropyl)benzenesulfonamide, a compound with the chemical identifier CAS No. 117583-62-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural composition of N-(2-methyl-1-phenylpropyl)benzenesulfonamide, featuring a benzenesulfonamide moiety linked to a 2-methyl-1-phenylpropyl group, contributes to its unique chemical properties and functional characteristics.
The benzenesulfonamide group is a key pharmacophore in many active pharmaceutical ingredients (APIs), known for its ability to interact with biological targets such as enzymes and receptors. This interaction often leads to modulatory effects on various physiological pathways, making benzenesulfonamides valuable candidates for drug discovery. The presence of the 2-methyl-1-phenylpropyl group in N-(2-methyl-1-phenylpropyl)benzenesulfonamide further enhances its molecular complexity and may contribute to its solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of N-(2-methyl-1-phenylpropyl)benzenesulfonamide with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, the structural features of this compound make it a suitable scaffold for further derivatization, allowing for the exploration of analogs with enhanced pharmacological properties.
In vitro studies have begun to unravel the mechanistic aspects of N-(2-methyl-1-phenylpropyl)benzenesulfonamide's interactions with cellular systems. Preliminary data indicate that the compound can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response. By inhibiting these enzymes, N-(2-methyl-1-phenylpropyl)benzenesulfonamide may help reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory conditions.
The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize yield and purity. These approaches not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
As research continues to progress, N-(2-methyl-1-phenylpropyl)benzenesulfonamide is poised to play a significant role in drug discovery initiatives. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation into potential therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible clinical benefits for patients worldwide.
The future prospects of N-(2-methyl-1-phenylpropyl)benzenesulfonamide are further illuminated by ongoing clinical trials and preclinical studies that aim to evaluate its safety profile and efficacy in model systems. These studies will provide critical insights into its potential as a therapeutic agent and guide the development of optimized formulations for human use. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will accelerate the process of identifying novel derivatives with improved pharmacokinetic profiles.
In conclusion, N-(2-methyl-1-phenylpropyl)benzenesulfonamide represents a compelling example of how structural innovation can lead to the discovery of new pharmaceutical entities with significant therapeutic potential. Its unique combination of chemical features and biological activities positions it as a valuable asset in the ongoing quest to develop innovative treatments for complex diseases. As research efforts continue to evolve, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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